(S)-5-Amino-2-(((S)-1-carboxyPropyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-gamma-Glu-Abu-OH typically involves the condensation of gamma-glutamyl and 2-aminobutyric acid. The reaction is usually carried out in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include a pH range of 7-9 and a temperature of 25-30°C .
Industrial Production Methods
Industrial production of H-gamma-Glu-Abu-OH involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
H-gamma-Glu-Abu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the reduced form of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
H-gamma-Glu-Abu-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular oxidative stress and as a biomarker for oxidative damage.
Medicine: Explored for its potential in detoxification processes and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical chemistry
Mechanism of Action
H-gamma-Glu-Abu-OH exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) by forming conjugates with electrophilic compounds. The compound interacts with molecular targets such as glutathione peroxidase and glutathione S-transferase, which are involved in the redox regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide consisting of glutamine, cysteine, and glycine. It is the most abundant antioxidant in cells.
Ophthalmic Acid: A dipeptide similar to H-gamma-Glu-Abu-OH but with a different amino acid composition.
Gamma-glutamylcysteine: A precursor to glutathione with similar antioxidant properties
Uniqueness
H-gamma-Glu-Abu-OH is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Unlike glutathione, it does not contain cysteine, which makes it less prone to forming disulfide bonds. This characteristic can be advantageous in certain biochemical applications where stability is crucial .
Properties
Molecular Formula |
C9H16N2O5 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-amino-2-(1-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16) |
InChI Key |
LGDYPMBAVODMSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.